3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one
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Overview
Description
3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. This reaction is often carried out in the presence of a catalyst such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes. The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one stands out due to its unique combination of benzothiazole and benzofuran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
313240-03-8 |
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Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14N2O4S/c1-21-11-8-7-9-13(14(11)22-2)16(20)23-15(9)19-17-18-10-5-3-4-6-12(10)24-17/h3-8,15H,1-2H3,(H,18,19) |
InChI Key |
XWVXWSFMTIENHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC4=CC=CC=C4S3)OC |
solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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